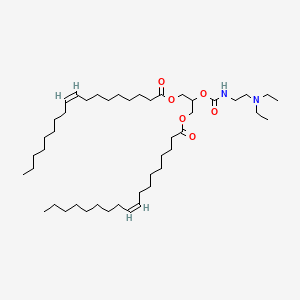
copper;3,5-dibromopyridine;hydron;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;3,5-dibromopyridine;hydron;tetrachloride is a complex chemical compound that combines copper with 3,5-dibromopyridine and tetrachloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;3,5-dibromopyridine;hydron;tetrachloride typically involves the reaction of 3,5-dibromopyridine with a copper salt in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound. For example, 3,5-dibromopyridine can be reacted with copper(II) chloride in an aqueous or organic solvent under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;3,5-dibromopyridine;hydron;tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions to lower oxidation states.
Substitution: The bromine atoms in 3,5-dibromopyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Copper;3,5-dibromopyridine;hydron;tetrachloride has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other copper-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which copper;3,5-dibromopyridine;hydron;tetrachloride exerts its effects involves the interaction of copper ions with molecular targets. Copper ions can participate in redox reactions, influencing various biochemical pathways. The bromine atoms in 3,5-dibromopyridine may also contribute to the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromopyridine: A simpler compound without the copper and tetrachloride components.
Copper(II) chloride: A common copper salt used in various chemical reactions.
Copper(II) bromide: Another copper salt with bromine atoms, similar in reactivity to copper;3,5-dibromopyridine;hydron;tetrachloride.
Eigenschaften
CAS-Nummer |
118963-07-8 |
|---|---|
Molekularformel |
C10H8Br4Cl4CuN2 |
Molekulargewicht |
681.2 g/mol |
IUPAC-Name |
copper;3,5-dibromopyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Br2N.4ClH.Cu/c2*6-4-1-5(7)3-8-2-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
SLGXZZSQRJTHOC-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].C1=C(C=NC=C1Br)Br.C1=C(C=NC=C1Br)Br.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


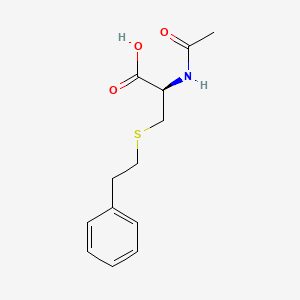
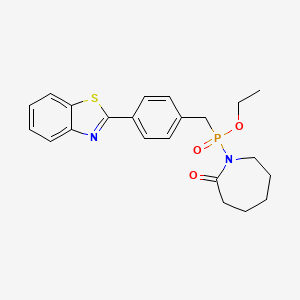

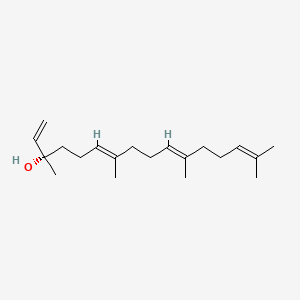
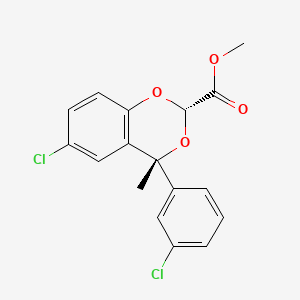
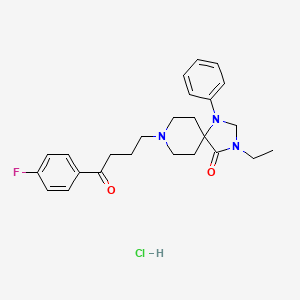

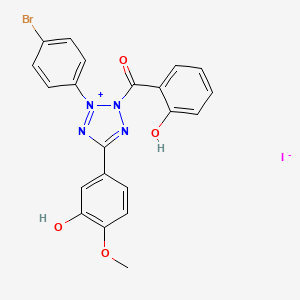
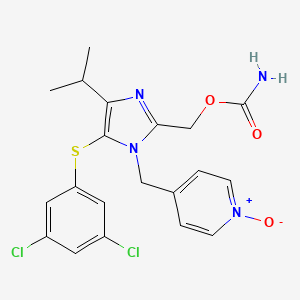
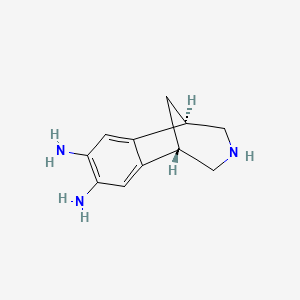
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)


